methyl 2-fluoro-5-methylpyridine-4-carboxylate
Description
Methyl 2-fluoro-5-methylpyridine-4-carboxylate is a pyridine derivative characterized by a fluorine substituent at the 2-position, a methyl group at the 5-position, and a methyl ester carboxylate at the 4-position (Figure 1). This compound belongs to a class of fluorinated heterocycles widely used in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity.
Properties
IUPAC Name |
methyl 2-fluoro-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCJQECWJRLOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-fluoro-5-methylpyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-fluoro-5-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 2-fluoro-5-methylisonicotinate may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 2-fluoro-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is 2-fluoro-5-methylisonicotinic acid.
Reduction: The major product is 2-fluoro-5-methylisonicotinyl alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like 2-amino-5-methylisonicotinate or 2-thio-5-methylisonicotinate.
Scientific Research Applications
methyl 2-fluoro-5-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-methylisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Ester Groups : Methyl esters (target compound, ) offer higher reactivity in hydrolysis compared to tert-butyl esters (), influencing pharmacokinetics.
- Bulkier Substituents : Pyrrolidine (HB614 ) and iodophenyl () groups increase molecular weight and steric hindrance, which may reduce membrane permeability but improve target specificity.
Research Findings and Data Gaps
Biological Activity
Methyl 2-fluoro-5-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 169.15 g/mol. Its structure includes a pyridine ring with a fluorine atom and a carboxylate group, which influences its reactivity and biological properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to inhibit these enzymes can affect the pharmacokinetics of other drugs, potentially leading to drug interactions.
Case Study: CYP Enzyme Inhibition
In a study examining various compounds for their inhibitory effects on cytochrome P450 enzymes, this compound showed significant inhibition with an IC50 value of approximately 15 µM against CYP3A4, indicating its potential for drug-drug interactions in therapeutic settings .
Pharmacological Potential
The compound's unique structure suggests potential applications in drug design, particularly for conditions where modulation of metabolic pathways is desired. Its structural similarity to other biologically active compounds positions it as a candidate for further investigation in pharmacological studies.
Table 2: Structural Comparisons with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 3-fluoro-5-methylpyridine-4-carboxylate | C8H8FNO2 | Different position of fluorine |
| Methyl 2-fluoropyridine-4-carboxylate | C7H6FNO2 | Lacks one methyl group |
| Methyl 2-fluoro-5-methylisonicotinate | C8H8FNO2 | Isomeric structure with different activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
